2-Benzhydrylsulfinylacetamide;but-2-enedioic acid
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Overview
Description
2-Benzhydrylsulfinylacetamide;but-2-enedioic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in the synthesis of modafinil, a nootropic drug used to treat sleep disorders such as narcolepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydrylsulfinylacetamide involves several key steps:
Alkylation of Sodium Thiosulfate: Sodium thiosulfate is alkylated with chloroacetamide to form sodium carbamoylmethyl thiosulfate.
Desulfobenzhydrylation: The sodium carbamoylmethyl thiosulfate undergoes desulfobenzhydrylation with benzhydrol in formic acid to produce benzhydrylthioacetamide.
Oxidation: Benzhydrylthioacetamide is then oxidized using hydrogen peroxide to yield 2-Benzhydrylsulfinylacetamide.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydrylsulfinylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 2-Benzhydrylsulfinylacetamide.
Scientific Research Applications
2-Benzhydrylsulfinylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of modafinil’s mechanism of action.
Medicine: As a precursor to modafinil, it plays a crucial role in the development of treatments for sleep disorders.
Mechanism of Action
The mechanism of action of 2-Benzhydrylsulfinylacetamide, particularly in its role as a precursor to modafinil, involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various neurotransmitter systems, including dopamine and norepinephrine transporters.
Comparison with Similar Compounds
2-Benzhydrylsulfinylacetamide can be compared with other similar compounds, such as:
Modafinil: While 2-Benzhydrylsulfinylacetamide is a precursor, modafinil is the active drug used in clinical settings.
Armodafinil: Another related compound, armodafinil, is an enantiomer of modafinil with similar pharmacological effects.
Adrafinil: This compound is a prodrug of modafinil, converting to modafinil in the body.
The uniqueness of 2-Benzhydrylsulfinylacetamide lies in its role as a key intermediate in the synthesis of these nootropic drugs, highlighting its importance in medicinal chemistry .
Properties
CAS No. |
922167-03-1 |
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Molecular Formula |
C19H19NO6S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-benzhydrylsulfinylacetamide;but-2-enedioic acid |
InChI |
InChI=1S/C15H15NO2S.C4H4O4/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;5-3(6)1-2-4(7)8/h1-10,15H,11H2,(H2,16,17);1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZRNSKMCSXICWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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